3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Fluorinated Compounds in Protein Design
Research indicates that fluorinated compounds, like "3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one" might be, can be engineered into proteins to create proteins with novel chemical and biological properties. Fluorination has been a strategy to enhance the stability of proteins against chemical and thermal denaturation while retaining structure and biological activity. The incorporation of highly fluorinated analogs of hydrophobic amino acids into small proteins demonstrates this approach's potential for generating proteins with enhanced stability and novel functions (Buer & Marsh, 2012).
Spin Label Amino Acids in Peptide Studies
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and its applications in studying peptides and peptide synthesis highlight the potential of specialized amino acids in biochemical research. TOAC's unique properties enable detailed analysis of peptide backbone dynamics, secondary structure, and interactions with membranes and proteins. This suggests that compounds with specialized functions, similar to the spin label amino acids, could be valuable in biochemical studies and pharmaceutical applications (Schreier et al., 2012).
Branched Polymers Based on Poly(amino acid)s
The development of highly branched polymers based on poly(amino acid)s for biomedical applications underscores the significance of amino acid-based polymers in drug delivery systems, tissue engineering, and regenerative medicine. These polymers, built from natural amino acids, are biocompatible, biodegradable, and their degradation products are metabolizable, making them ideal for medical applications. Research into highly branched structures such as dendrimers, dendrigrafts, and hyperbranched polymers reveals their potential as delivery vehicles for genes and drugs, highlighting the innovative applications of amino acid-based polymers in healthcare (Thompson & Scholz, 2021).
Future Directions
Mechanism of Action
Mode of Action
It is known to affect cellular processes, potentially through interaction with its unknown targets .
Biochemical Pathways
3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one has been found to strongly affect FLT3-ITD mediated signaling pathways . This compound induces apoptosis by arresting the cell cycle into the G0/G1 phase
Pharmacokinetics
In vivo studies have shown good bioavailability (30%)
Result of Action
The molecular and cellular effects of this compound include the induction of apoptosis and the arrest of the cell cycle into the G0/G1 phase . In an in vivo study, this compound significantly inhibited tumor growth in an MV4-11 cell xenograft model .
Properties
IUPAC Name |
3-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c11-5-1-9-3-7-13(8-4-9)10(14)2-6-12/h9H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRYCTCFVXTTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.